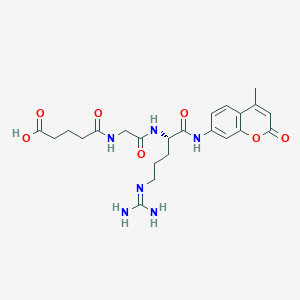

(S)-5-((2-((5-Guanidino-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-5-oxopentanoic acid

CAS No.:

Cat. No.: VC16605029

Molecular Formula: C23H30N6O7

Molecular Weight: 502.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H30N6O7 |

|---|---|

| Molecular Weight | 502.5 g/mol |

| IUPAC Name | 5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C23H30N6O7/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)28-22(35)16(4-3-9-26-23(24)25)29-19(31)12-27-18(30)5-2-6-20(32)33/h7-8,10-11,16H,2-6,9,12H2,1H3,(H,27,30)(H,28,35)(H,29,31)(H,32,33)(H4,24,25,26)/t16-/m0/s1 |

| Standard InChI Key | IBJAOCSITSPKFU-INIZCTEOSA-N |

| Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a pentanoic acid backbone modified with multiple functional groups:

-

A guanidino group at the fifth position, reminiscent of arginine’s side chain.

-

A 4-methyl-2-oxo-2H-chromen-7-yl moiety linked via an amide bond.

-

Two peptide bonds connecting the central pentan-2-yl segment to the terminal carboxylic acid group.

| Property | Value |

|---|---|

| Molecular Formula | C23H30N6O7 |

| Molecular Weight | 502.5 g/mol |

| PubChem CID | 21125834 |

| Synonyms | HY-P4338, AKOS015914611 |

The stereochemistry (denoted by S configurations at critical chiral centers) ensures proper spatial orientation for substrate-enzyme interactions.

Spectroscopic and Computational Data

While experimental spectroscopic data (e.g., NMR, IR) are unavailable in public databases, computational modeling predicts strong UV absorption at 320–350 nm due to the chromen moiety’s conjugated π-system. The guanidino group’s basicity (pKa ~12.5) suggests protonation under physiological conditions, enhancing solubility in aqueous buffers .

Synthesis and Derivatization

Proposed Synthetic Pathways

The compound’s synthesis likely involves:

-

Solid-phase peptide synthesis (SPPS) to assemble the pentan-2-yl backbone.

-

Selective guanidinylation using 1H-pyrazole-1-carboxamidine or similar reagents.

-

Coupling of the chromen moiety via EDC/NHS-mediated amide bond formation.

A related compound, benzyl (2-((S)-2-(((S)-5-guanidino-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxopentan-2-yl)carbamoyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate hydrochloride, has been synthesized via analogous methods, achieving >95% purity after reverse-phase HPLC.

Biochemical Significance

Role as a Protease Substrate

The guanidino group mimics arginine, making the compound a putative substrate for trypsin-like serine proteases or cysteine cathepsins. Enzymatic cleavage likely occurs at the peptide bond adjacent to the guanidino group, releasing the chromen-containing fragment for fluorescence detection .

In comparative studies, Pd_dinase—a di-aminopeptidase from Parabacteroidetes distasonis—exhibits specificity for N-terminal glycine residues but shows negligible activity toward arginine-rich substrates like this compound . This suggests the compound’s primary utility lies in eukaryotic protease assays.

Fluorescence Applications

Research Applications

Enzyme Kinetic Studies

The compound’s structure permits customization for probing:

-

Active site topology via modified P1/P2 residues.

-

pH-dependent activity through ionization of the guanidino group.

-

Inhibitor screening by competing with fluorogenic substrates .

Cellular Imaging

Related Compounds and Analogues

| Compound Name | Key Modification | Application |

|---|---|---|

| Benzyl (2-((S)-2-(((S)-5-guanidino-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)... | Pyrrolidinyl carbamate | Peptide chemistry studies |

| Gly-Arg-AOMK | Acyloxymethyl ketone warhead | Irreversible protease inhibition |

The Gly-Arg-AOMK inhibitor (K<sub>i</sub> = 683 nM against Pd_dinase) highlights the importance of N-terminal glycine for bacterial protease targeting, contrasting with the guanidino-centric specificity of the subject compound .

Recent Advances and Future Directions

Structural Insights

X-ray crystallography of Pd_dinase bound to Gly-Arg-AOMK reveals a negatively charged active site favoring small residues (e.g., glycine) at P2 . Computational docking of the subject compound into human trypsin predicts favorable interactions between its guanidino group and aspartate residues (e.g., Asp189 in trypsin), though experimental validation is pending.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume